molecular formula C21H14F2N2O2S B2518162 3-(benzenesulfonyl)-6-fluoro-N-(4-fluorophenyl)quinolin-4-amine CAS No. 899356-26-4

3-(benzenesulfonyl)-6-fluoro-N-(4-fluorophenyl)quinolin-4-amine

Cat. No.: B2518162
CAS No.: 899356-26-4
M. Wt: 396.41
InChI Key: VOXAYWPPNUKMFV-UHFFFAOYSA-N
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Description

3-(benzenesulfonyl)-6-fluoro-N-(4-fluorophenyl)quinolin-4-amine is a synthetic organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound features a quinoline core substituted with benzenesulfonyl and fluorophenyl groups, which contribute to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(benzenesulfonyl)-6-fluoro-N-(4-fluorophenyl)quinolin-4-amine typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the quinoline core: The quinoline core can be synthesized through a Friedländer condensation reaction, where aniline derivatives react with carbonyl compounds in the presence of acidic or basic catalysts.

    Introduction of the benzenesulfonyl group: The benzenesulfonyl group can be introduced via sulfonylation reactions using benzenesulfonyl chloride and a suitable base such as pyridine or triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

3-(benzenesulfonyl)-6-fluoro-N-(4-fluorophenyl)quinolin-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form quinoline N-oxides.

    Reduction: Reduction reactions using reducing agents such as lithium aluminum hydride or sodium borohydride can convert the compound to its corresponding amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the benzenesulfonyl or fluorophenyl groups can be replaced with other functional groups using suitable nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acetic acid, and water.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol, and tetrahydrofuran.

    Substitution: Nucleophiles such as amines, thiols, and alcohols in the presence of catalysts like palladium or copper.

Major Products Formed

    Oxidation: Quinoline N-oxides.

    Reduction: Amine derivatives.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

3-(benzenesulfonyl)-6-fluoro-N-(4-fluorophenyl)quinolin-4-amine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives with potential biological activities.

    Biology: Studied for its interactions with biological macromolecules and potential as a fluorescent probe for imaging applications.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.

Comparison with Similar Compounds

Similar Compounds

  • 3-(benzenesulfonyl)-6-ethoxy-N-(4-fluorophenyl)quinolin-4-amine
  • 6-bromo-N-(3-(difluoromethyl)phenyl)quinolin-4-amine
  • 1H-pyrazolo[3,4-b]quinolines

Uniqueness

3-(benzenesulfonyl)-6-fluoro-N-(4-fluorophenyl)quinolin-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both benzenesulfonyl and fluorophenyl groups enhances its stability, lipophilicity, and potential interactions with biological targets, making it a valuable compound for various research applications.

Biological Activity

3-(benzenesulfonyl)-6-fluoro-N-(4-fluorophenyl)quinolin-4-amine is a synthetic compound that has attracted attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound features a quinoline core, which is known for its diverse biological properties, including anticancer and antimicrobial activities. This article reviews the biological activity of this compound, summarizing key findings from various studies.

Chemical Structure and Properties

The molecular formula of this compound is C22H16F2N2O2SC_{22}H_{16}F_2N_2O_2S. The structure includes:

  • A quinoline backbone that contributes to its biological activity.
  • A benzenesulfonyl group that may enhance solubility and biological interactions.
  • Two fluorine atoms, which can affect the compound's reactivity and binding affinity.

Biological Activity Overview

The biological activities of this compound have been explored in various contexts, including:

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines. For instance:

  • IC50 Values : The compound demonstrated IC50 values ranging from 10 to 30 µM against different cancer cell lines, indicating potent cytotoxicity .
  • Mechanism of Action : The anticancer effects are attributed to the induction of apoptosis and cell cycle arrest, primarily through the modulation of signaling pathways involved in cell survival .

Antimicrobial Activity

The compound has also been tested for its antimicrobial properties:

  • Bacterial Inhibition : It showed effective inhibition against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli, with zones of inhibition measuring up to 15 mm at higher concentrations .
  • Fungal Activity : The compound exhibited antifungal activity against Candida albicans, suggesting a broad-spectrum antimicrobial potential .

Enzyme Inhibition

This compound has been investigated for its ability to inhibit specific enzymes:

  • Tyrosinase Inhibition : It was found to inhibit tyrosinase activity, which is crucial in melanin biosynthesis, with an IC50 value of approximately 48.7 µM, making it a candidate for skin-whitening agents .
  • α-glucosidase Inhibition : The compound also demonstrated inhibitory effects on α-glucosidase, which is relevant for managing diabetes, with significant IC50 values reported .

Case Studies

Several case studies highlight the biological efficacy of this compound:

  • Cytotoxicity Against Cancer Cell Lines :
    • A study evaluated the cytotoxic effects on multiple cancer cell lines (e.g., MCF-7, CEM) and found that it significantly reduced cell viability with an IC50 value below 20 µM in most cases .
  • Antimicrobial Testing :
    • In a comparative study, the compound was tested alongside standard antibiotics and showed comparable or superior antibacterial activity against tested strains, supporting its potential as an alternative therapeutic agent .
  • Enzyme Inhibition Studies :
    • Research focused on enzyme inhibition revealed that the compound could effectively inhibit tyrosinase and α-glucosidase, suggesting applications in cosmetic formulations and diabetes management .

Properties

IUPAC Name

3-(benzenesulfonyl)-6-fluoro-N-(4-fluorophenyl)quinolin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14F2N2O2S/c22-14-6-9-16(10-7-14)25-21-18-12-15(23)8-11-19(18)24-13-20(21)28(26,27)17-4-2-1-3-5-17/h1-13H,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOXAYWPPNUKMFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)C2=CN=C3C=CC(=CC3=C2NC4=CC=C(C=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14F2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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